Ethyl 4-(prop-2-en-1-yloxy)benzoate Ethyl 4-(prop-2-en-1-yloxy)benzoate
Brand Name: Vulcanchem
CAS No.: 5443-37-8
VCID: VC3770115
InChI: InChI=1S/C12H14O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h3,5-8H,1,4,9H2,2H3
SMILES: CCOC(=O)C1=CC=C(C=C1)OCC=C
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

Ethyl 4-(prop-2-en-1-yloxy)benzoate

CAS No.: 5443-37-8

Cat. No.: VC3770115

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(prop-2-en-1-yloxy)benzoate - 5443-37-8

Specification

CAS No. 5443-37-8
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name ethyl 4-prop-2-enoxybenzoate
Standard InChI InChI=1S/C12H14O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h3,5-8H,1,4,9H2,2H3
Standard InChI Key HRYWHQPVJCXFQR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)OCC=C
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)OCC=C

Introduction

Ethyl 4-(prop-2-en-1-yloxy)benzoate is an organic compound characterized by its ester functional group and a prop-2-en-1-yloxy substituent attached to a benzoate structure. Its molecular formula is not explicitly provided in the available literature, but it is identified by the CAS number 5443-37-8. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Polymer Chemistry

The compound is used in the synthesis of siloxane-based side-chain liquid crystal elastomers. These elastomers are synthesized using mesogenic monomers through a hydrosilylation reaction, displaying better properties compared to other cross-linkers.

Environmental Impact

Similar compounds to Ethyl 4-(prop-2-en-1-yloxy)benzoate are being studied for their potential environmental impact. The study involves assessing regulatory needs and potential risks associated with these compounds, including mutagenicity, toxicity to reproduction, endocrine disrupting properties, and potential PBT/vPvB.

Biochemistry

Compounds similar to Ethyl 4-(prop-2-en-1-yloxy)benzoate are used for chemical probe synthesis. The synthesis involves the use of a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and amine synthetic handle.

Synthesis and Industrial Production

Ethyl 4-(prop-2-en-1-yloxy)benzoate can be synthesized through several methods. Industrial production mirrors laboratory synthesis but is scaled up using larger reactors and continuous flow systems to enhance efficiency.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Ethyl 4-hydroxybenzoateLacks the prop-2-en-1-yloxy group
Methyl 4-(prop-2-en-1-yloxy)benzoateContains a methyl ester group instead of ethyl
Ethyl 4-prop-2-ynoxybenzoateFeatures an alkyne functional group

Ethyl 4-(prop-2-en-1-yloxy)benzoate is unique due to its specific combination of an ester group and a prop-2-en-1-yloxy functional group. This distinct structure confers unique chemical properties and reactivity patterns not found in its analogs, making it a valuable compound for further research and potential applications in drug design and materials science.

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